N-tert-Butyl-N-cyclopentylmethanediimine
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Overview
Description
N-tert-Butyl-N-cyclopentylmethanediimine is an organic compound that features a tert-butyl group and a cyclopentyl group attached to a methanediimine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-cyclopentylmethanediimine typically involves the reaction of tert-butylamine with cyclopentyl isocyanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of catalysts, such as sulfated polyborate, can further enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N-cyclopentylmethanediimine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite (TBN) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of oxides and nitroso derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted methanediimines.
Scientific Research Applications
N-tert-Butyl-N-cyclopentylmethanediimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which N-tert-Butyl-N-cyclopentylmethanediimine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyl and cyclopentyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound. The methanediimine backbone allows for the formation of stable intermediates, facilitating various transformations .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl N,N-diethylphosphoramidite: Similar in terms of the presence of tert-butyl groups and its use in organic synthesis.
tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: Shares the tert-butyl group and is used in the synthesis of protected amines.
tert-Butyl isocyanide: Contains the tert-butyl group and is used in coordination chemistry.
Uniqueness
N-tert-Butyl-N-cyclopentylmethanediimine is unique due to its combination of a tert-butyl group and a cyclopentyl group attached to a methanediimine backbone. This structural arrangement provides distinct steric and electronic properties, making it a valuable compound in various chemical transformations and applications.
Properties
Molecular Formula |
C10H18N2 |
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Molecular Weight |
166.26 g/mol |
InChI |
InChI=1S/C10H18N2/c1-10(2,3)12-8-11-9-6-4-5-7-9/h9H,4-7H2,1-3H3 |
InChI Key |
QKWMFOCPBPULRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C=NC1CCCC1 |
Origin of Product |
United States |
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